3-Hydroxy-4-heptenoic acid

Description

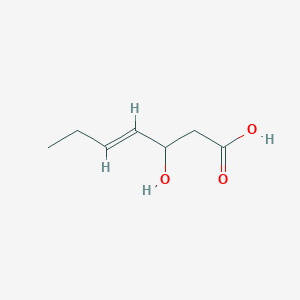

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-hydroxyhept-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-3-4-6(8)5-7(9)10/h3-4,6,8H,2,5H2,1H3,(H,9,10)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZHRUACTWYAEF-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C(CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways

Natural Occurrence and Origin in Biological Systems

Direct evidence for the widespread natural occurrence of 3-Hydroxy-4-heptenoic acid in biological systems is limited. While many hydroxy fatty acids are found in bacteria, yeasts, and fungi, the specific isolation of this C7 compound is not commonly reported. nih.gov Its presence is likely transient or in low concentrations as an intermediate in fatty acid metabolism or as a monomeric unit within larger biopolymers.

One notable context in which 3-hydroxyalkenoic acids, including those of C7 chain length, are found is within bacterially synthesized polyesters known as polyhydroxyalkanoates (PHAs). mdpi.com These polymers serve as carbon and energy storage materials in various microorganisms. wikipedia.org The monomeric composition of PHAs can vary depending on the bacterial strain and the available carbon source. mdpi.com For instance, Pseudomonas putida has been shown to produce PHAs containing 3-hydroxyheptenoic acid monomers when cultured on specific fatty acid substrates. mdpi.com This suggests that at least in these bacteria, metabolic pathways exist for the synthesis and incorporation of this specific hydroxy fatty acid.

Enzymatic Pathways Leading to this compound and Related Structures

The introduction of a hydroxyl group into a fatty acid chain is a key biological functionalization step catalyzed by several classes of enzymes. The formation of this compound likely involves the action of hydratases, dehydrogenases, or peroxygenases on a C7 unsaturated fatty acid precursor, such as 4-heptenoic acid.

Hydratases are enzymes that catalyze the addition of water across a double bond. In the context of fatty acid metabolism, enoyl-CoA hydratase is a key enzyme in the β-oxidation pathway, which hydrates a trans-Δ2-enoyl-CoA to form a (S)-3-hydroxyacyl-CoA. utah.edu While this is a degradative pathway, the reverse reaction, dehydration, is part of fatty acid synthesis. It is plausible that a hydratase could act on the double bond of 4-heptenoic acid or its CoA-activated form to introduce a hydroxyl group at the C-3 position. The regioselectivity of such a reaction would be crucial in determining the final product.

Dehydrogenases are enzymes that catalyze oxidation-reduction reactions. In fatty acid metabolism, alcohol dehydrogenases can oxidize hydroxyl groups to ketones, and conversely, ketoacyl reductases reduce ketones to hydroxyls. The formation of a 3-hydroxyacyl intermediate is a critical step in both fatty acid synthesis and degradation, and these reactions are catalyzed by specific dehydrogenases.

Unspecific peroxygenases (UPOs) are fungal enzymes that can catalyze a wide range of oxyfunctionalization reactions, including the hydroxylation and epoxidation of unsaturated fatty acids. nih.govupc.edu UPOs utilize hydrogen peroxide to introduce oxygen into their substrates. nih.gov Research has shown that UPOs can act on short- to medium-chain unsaturated fatty acids, leading to a variety of hydroxylated and epoxidized products. mdpi.com The regioselectivity of UPOs can vary depending on the specific enzyme and the structure of the fatty acid substrate. nih.gov It is conceivable that a UPO could hydroxylate 4-heptenoic acid at the allylic C-3 position to yield this compound.

The table below summarizes the potential enzymatic reactions that could lead to the formation of this compound.

| Enzyme Class | Substrate | Potential Reaction | Product |

| Hydratase | 4-Heptenoyl-CoA | Addition of water across the C4-C5 double bond, followed by isomerization or direct hydration at the C3-C4 position (hypothetical) | This compound |

| Dehydrogenase | 3-Oxo-4-heptenoic acid | Reduction of the keto group | This compound |

| Unspecific Peroxygenase (UPO) | 4-Heptenoic acid | Allylic hydroxylation | This compound |

The primary precursor for the biosynthesis of this compound is likely 4-heptenoic acid. This unsaturated C7 fatty acid can be derived from various metabolic pathways, including the β-oxidation of longer-chain fatty acids or through specific biosynthetic routes.

In the context of PHA synthesis by Pseudomonas species, fatty acids supplied in the growth medium are typically metabolized via the β-oxidation pathway. mdpi.com Intermediates of this pathway, including 3-hydroxyacyl-CoAs, can be funneled into PHA synthesis. mdpi.com Therefore, when a C7 fatty acid is provided, it is plausible that 3-hydroxy-4-heptenoyl-CoA is generated as an intermediate.

Microbial Biotransformations and Production

Microorganisms are capable of a vast array of biotransformations, including the conversion of fatty acids into valuable hydroxy derivatives. nih.gov The production of this compound is most clearly evidenced in the context of bacterial PHA metabolism.

Polyhydroxyalkanoates (PHAs) are a family of biodegradable polyesters synthesized by numerous bacteria as intracellular carbon and energy storage compounds. wikipedia.org The monomeric composition of these polymers is diverse and can be controlled to some extent by the choice of bacterial strain and the carbon source provided during fermentation. mdpi.com

Several studies have demonstrated the ability of Pseudomonas putida strains to incorporate a variety of monomers into PHAs when fed with different alkanoic acids. nih.govmdpi.com When grown on nonanoic acid (a C9 fatty acid), a recombinant strain of P. putida was found to produce a PHA copolymer containing 3-hydroxyvalerate (B1259860) (C5), 3-hydroxyheptanoate (C7), and 3-hydroxynonanoate (C9) monomers. mdpi.com Another study specifically mentions the production of a polymer with 3-hydroxyheptenoic acid monomers by P. putida. mdpi.com This indicates that the cellular machinery of these bacteria can synthesize and polymerize 3-hydroxy-C7-alkenoic acid monomers.

The following table details the monomer composition of a PHA polymer produced by a recombinant Pseudomonas putida strain when grown on nonanoic acid.

| Monomer | Abbreviation | Molar Percentage (%) |

| 3-Hydroxyvalerate | 3HV | 34 |

| 3-Hydroxyheptenoate | 3HHp | 56 |

| 3-Hydroxynonanoate | 3HN | 10 |

Data sourced from a study on PHA synthesis by a recombinant Pseudomonas putida strain expressing a novel PHA synthase. mdpi.com

The release of these monomers from the PHA polymer can be achieved through enzymatic or chemical hydrolysis, providing a potential route for the production of this compound.

Engineered Microorganisms for Hydroxy Acid Production

The biotechnological production of specific hydroxy acids, including this compound, relies heavily on the metabolic engineering of microbial hosts. Organisms such as Escherichia coli and Pseudomonas putida are frequently chosen as chassis organisms due to their rapid growth, well-characterized genetics, and amenability to genetic modification. nih.gov The core strategy involves introducing and optimizing heterologous biosynthetic pathways to convert renewable feedstocks into the desired chemical.

One prominent approach is the use of engineered type I polyketide synthases (T1PKSs) in hosts like P. putida. nih.govresearchgate.net These modular enzymes can be rationally designed to produce a wide range of specialty chemicals, including 3-hydroxy acids of varying chain lengths and branching patterns. nih.gov Researchers have successfully expressed engineered T1PKSs in P. putida and enhanced the production of 3-hydroxy acids by expanding the intracellular pool of necessary acyl-CoA precursors. nih.govresearchgate.net

In addition to PKS pathways, the genes for polyhydroxyalkanoate (PHA) biosynthesis are commonly exploited. PHAs are natural polyesters synthesized by numerous bacteria as carbon and energy storage materials. researchgate.net The key enzyme, PHA synthase (PhaC), polymerizes (R)-3-hydroxyacyl-CoA monomers. researchgate.netresearchgate.net By expressing a PHA synthase along with enzymes that generate the specific monomer precursor, and preventing its polymerization into long chains, free hydroxy acids can be produced. For instance, recombinant E. coli harboring PHA biosynthesis genes from Cupriavidus necator (formerly Ralstonia eutropha) have been engineered to produce various (R)-hydroxyalkanoic acids (RHAs). kaist.ac.krnih.gov Production can be achieved by engineering the cells to remove the Coenzyme A (CoA) from the (R)-3-hydroxyacyl-CoA intermediate or through the in vivo depolymerization of accumulated PHA. kaist.ac.kr

Pseudomonas putida has emerged as a particularly promising host due to its robust metabolism and its native ability to utilize diverse carbon sources. nih.govresearchgate.net Metabolic engineering efforts in P. putida often focus on eliminating catabolic pathways that would otherwise degrade the target product and on amplifying the supply of precursors like acyl-CoAs to improve yields. nih.govfrontiersin.orgnih.gov

| Microorganism | Key Genetic Modification(s) | Carbon Source | Primary Product(s) |

|---|---|---|---|

| Pseudomonas putida | Expression of engineered type I polyketide synthases (T1PKSs) | Alternative feedstocks | 3-hydroxy acids with varying chain lengths nih.gov |

| Escherichia coli | Expression of C. necator PHA biosynthesis genes (phaCAB) and a depolymerase gene | Glucose | (R)-3-hydroxybutyric acid (R3HB) kaist.ac.kr |

| Escherichia coli ΔfadRABIJ | Expression of (R)-specific enoyl-CoA hydratase (phaJ) and PHA synthase (phaC) from P. aeruginosa | Glycerol / Octanoate | Poly(3-hydroxyoctanoate) (PHO) nih.gov |

| Pseudomonas fragi | Functional expression of phaC1 from P. aeruginosa and phaG from P. putida | Gluconate | Medium-chain-length PHAs (C6-C14 monomers) nih.gov |

Fatty Acid Beta-Oxidation Pathway Modulation

The fatty acid beta-oxidation cycle is a central metabolic pathway for breaking down fatty acids to generate acetyl-CoA. wikipedia.orgmicrobenotes.com In metabolic engineering, this pathway is often harnessed and modulated to serve as a source of precursors for 3-hydroxy acid synthesis. The intermediates of this cycle, particularly enoyl-CoA and 3-hydroxyacyl-CoA, can be diverted towards the production of the desired compounds. nih.govaocs.org

A key enzyme for channeling intermediates from the beta-oxidation pathway into the synthesis of (R)-3-hydroxyalkanoic acids is (R)-specific enoyl-CoA hydratase (PhaJ). nih.gov This enzyme catalyzes the hydration of a trans-2-enoyl-CoA, an intermediate of the beta-oxidation cycle, to form an (R)-3-hydroxyacyl-CoA, which is the direct precursor for PHA synthases. nih.govnih.gov By overexpressing phaJ genes in a suitable host, the flux of intermediates from fatty acid degradation can be effectively redirected towards the synthesis of 3-hydroxy acids.

To further enhance this redirection, engineers often disrupt the native beta-oxidation pathway to prevent the further degradation of the desired 3-hydroxyacyl-CoA intermediates. This is typically achieved by deleting key genes in the pathway, such as fadB (encoding 3-hydroxyacyl-CoA dehydrogenase) and fadA (encoding 3-ketoacyl-CoA thiolase). nih.govmdpi.com For example, creating deletions in the fadRABIJ operon in E. coli has been shown to be an effective strategy to create a pool of enoyl-CoA intermediates that can then be converted to 3-hydroxyacyl-CoAs by an expressed PhaJ enzyme. nih.gov

This strategy allows for the synthesis of medium-chain-length 3-hydroxy acids from non-related carbon sources that are first converted into fatty acids via de novo synthesis, or from the direct feeding of specific fatty acids. nih.gov The chain length of the resulting 3-hydroxy acid is dependent on the chain length of the fatty acid or acyl-CoA entering the modulated pathway. Therefore, to produce this compound, a C7 fatty acid precursor (heptenoic acid) or a closely related substrate would be fed to a host engineered with an active PhaJ and a disrupted beta-oxidation cycle.

| Target Gene(s) | Modulation | Organism | Purpose and Outcome |

|---|---|---|---|

| phaJ | Overexpression | Escherichia coli | Hydrates enoyl-CoA from beta-oxidation to (R)-3-hydroxyacyl-CoA, channeling precursors to the product pathway. nih.gov |

| fadA / fadB | Deletion (Knockout) | Escherichia coli | Prevents the degradation of 3-ketoacyl-CoA and 3-hydroxyacyl-CoA, increasing the pool of precursors for hydroxy acid synthesis. nih.govmdpi.com |

| fadRABIJ | Deletion (Knockout) | Escherichia coli | Blocks multiple steps in the beta-oxidation pathway to accumulate enoyl-CoA intermediates for conversion by PhaJ. nih.gov |

| phaB | Deletion (Knockout) | Cupriavidus necator | Forces the PHA pathway to rely on intermediates from fatty acid oxidation, increasing the relative proportion of medium-chain-length monomers. researchgate.net |

Enzymatic and Biochemical Studies

Enzyme Characterization and Reaction Mechanisms

The metabolism of 3-hydroxy-4-heptenoic acid is expected to proceed via the established fatty acid β-oxidation pathway. This process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain. Key enzymes in this pathway demonstrate specificity for substrates based on their chain length and structure.

The enzymatic processing of this compound likely involves enzymes such as 3-hydroxyacyl-CoA dehydrogenases and enoyl-CoA hydratases. The specificity of these enzymes is crucial for the efficient metabolism of various fatty acids.

3-Hydroxyacyl-CoA Dehydrogenases (HCDH): These enzymes catalyze the oxidation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA. ebi.ac.ukebi.ac.uk HCDH enzymes are known to have varying specificities for substrates of different chain lengths. For instance, the human heart short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) is most active with medium-chain substrates. nih.govnih.gov Given its seven-carbon chain, this compound would be classified as a short-to-medium-chain fatty acid and is thus expected to be a substrate for these types of dehydrogenases. The catalytic efficiency of these enzymes generally decreases for very long-chain fatty acids. nih.gov

Enoyl-CoA Hydratases: These enzymes catalyze the hydration of a trans-2-enoyl-CoA to a 3-hydroxyacyl-CoA. nih.govebi.ac.uk The activity of enoyl-CoA hydratases is also dependent on the substrate's chain length, with the rate of reaction typically decreasing as the fatty acid tail length increases. ebi.ac.uk Enzymes specific for short, medium, and long-chain enoyl-CoAs have been identified, ensuring the metabolism of a wide range of fatty acids. ebi.ac.uk The presence of a double bond at the 4-position in this compound suggests that isomerases may be required to shift the double bond into the correct position for the action of enoyl-CoA hydratase, a common feature in the oxidation of unsaturated fatty acids.

Table 1: Substrate Specificity of Key Enzymes in Fatty Acid β-Oxidation

| Enzyme Family | General Substrate Specificity | Relevance to this compound |

| 3-Hydroxyacyl-CoA Dehydrogenases | Exhibit preferences for short, medium, or long-chain substrates. nih.gov | As a C7 fatty acid, it would likely be processed by dehydrogenases specific for short to medium chains. nih.gov |

| Enoyl-CoA Hydratases | Different isoforms show optimal activity for short, medium, or long-chain enoyl-CoAs. ebi.ac.uk | Would be a substrate for hydratases active on short to medium chains, potentially after isomerization. |

Cofactor Requirements for Enzymatic Transformations

The enzymatic reactions involved in the metabolism of this compound are dependent on specific cofactors that act as electron carriers or acyl group carriers.

Nicotinamide Adenine Dinucleotide (NAD+): The oxidation of the 3-hydroxy group of 3-hydroxyacyl-CoA by 3-hydroxyacyl-CoA dehydrogenase is a key step that requires the reduction of NAD+ to NADH. ebi.ac.ukebi.ac.uknih.gov This NAD+ dependency is a hallmark of dehydrogenase enzymes involved in catabolic pathways like fatty acid oxidation. ebi.ac.uk The binding of NAD+ to the dehydrogenase is a critical prerequisite for the catalytic activity. acs.orgnih.gov

Coenzyme A (CoA): For fatty acids to enter the β-oxidation pathway, they must first be activated to their CoA thioester derivatives. This activation is essential for the subsequent enzymatic reactions. The final step of each β-oxidation cycle, catalyzed by a thiolase, also requires the input of a free Coenzyme A molecule to cleave the 3-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA. nih.gov

Table 2: Cofactors Required for the Metabolism of this compound

| Cofactor | Role in Metabolism | Enzymatic Step |

| NAD+ | Electron Acceptor | Oxidation of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA by 3-hydroxyacyl-CoA dehydrogenase. ebi.ac.uknih.gov |

| Coenzyme A | Acyl Group Carrier | Activation of the fatty acid and in the thiolytic cleavage at the end of each β-oxidation cycle. nih.gov |

Modulation of Cellular Signaling Pathways by Hydroxy Fatty Acids

Hydroxy fatty acids are increasingly recognized not just as metabolic intermediates but also as signaling molecules that can modulate various cellular pathways, often through interaction with specific receptors. nih.gov

Medium-chain hydroxy fatty acids, a class to which this compound belongs, have been identified as ligands for certain G protein-coupled receptors (GPCRs). nih.govfrontiersin.org These receptors are integral membrane proteins that, upon activation, trigger intracellular signaling cascades.

Hydroxycarboxylic Acid Receptor 3 (HCA3): This receptor is specifically activated by 3-hydroxy medium-chain fatty acids, such as 3-hydroxyoctanoic acid. nih.govfrontiersin.orgresearchgate.net Activation of HCA3, which is coupled to Gi proteins, typically leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov This signaling pathway is implicated in anti-inflammatory responses. nih.govresearchgate.net

G Protein-Coupled Receptor 84 (GPR84): GPR84 is another receptor activated by medium-chain fatty acids and their hydroxylated derivatives. nih.govresearchgate.net In contrast to HCA3, GPR84 activation is often associated with pro-inflammatory signaling. nih.govnih.gov The activation of GPR84 can lead to downstream effects such as the activation of the ERK signaling pathway. researchgate.net

The ability of different hydroxy fatty acids to activate these receptors can be influenced by their chain length and the position of the hydroxyl group, suggesting a structural basis for their signaling specificity. nih.govacs.org

Table 3: Receptors for Medium-Chain Hydroxy Fatty Acids and Their Signaling

| Receptor | Known Ligands (Examples) | Primary Signaling Pathway | General Cellular Response |

| HCA3 | 3-hydroxyoctanoic acid nih.govfrontiersin.org | Gi-protein coupled, cAMP inhibition nih.gov | Anti-inflammatory nih.govresearchgate.net |

| GPR84 | 3-hydroxydecanoic acid, 3-hydroxylauric acid nih.govbohrium.com | Gi-protein coupled, ERK activation researchgate.net | Pro-inflammatory nih.govnih.gov |

Interactions with Biological Macromolecules (e.g., Enzymes, Receptors, Cellular Membranes)

The biological activity of this compound is also defined by its interactions with various macromolecules within the cell.

Enzymes: As a substrate, this compound (in its CoA-activated form) binds to the active sites of enzymes in the β-oxidation pathway. The binding is governed by specific interactions between the fatty acid chain and amino acid residues within the enzyme's binding pocket, which determines the enzyme's substrate specificity. nih.gov

Receptors: The interaction of hydroxy fatty acids with GPCRs like HCA3 and GPR84 is a key aspect of their signaling function. This binding is specific and leads to conformational changes in the receptor, initiating the downstream signaling cascade. researchgate.netacs.org

Cellular Membranes: Fatty acids can be incorporated into the phospholipids (B1166683) that make up cellular membranes. The properties of the fatty acid, such as chain length and the degree of unsaturation, can influence the physical properties of the membrane, including its fluidity. lipotype.comtandfonline.com Unsaturated fatty acids, due to the "kinks" in their hydrocarbon tails, tend to increase membrane fluidity by creating more space between phospholipid molecules. nih.govyoutube.com The incorporation of this compound into membrane phospholipids could therefore modulate membrane fluidity, which in turn can affect the function of membrane-bound proteins and receptors. tandfonline.comnih.gov The hydroxyl group can also influence how the fatty acid is positioned within the membrane and its interaction with the aqueous environment. nih.gov

Albumin: In the bloodstream, fatty acids are transported bound to albumin. The binding affinity of fatty acids to albumin is influenced by their chain length, with longer chain fatty acids generally showing higher affinity. nih.govresearchgate.net Medium-chain fatty acids like this compound would be expected to bind to albumin, facilitating their transport to various tissues.

Table 4: Interactions of this compound with Biological Macromolecules

| Macromolecule | Type of Interaction | Functional Consequence |

| Enzymes (e.g., HCDH) | Substrate binding to active site | Catalysis and metabolic processing. nih.gov |

| Receptors (e.g., HCA3, GPR84) | Ligand binding to receptor pocket | Activation of intracellular signaling pathways. nih.govacs.org |

| Cellular Membranes | Incorporation into phospholipids | Modulation of membrane fluidity and function. lipotype.comtandfonline.com |

| Albumin | Non-covalent binding | Transport in the bloodstream. nih.govresearchgate.net |

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise molecular structure of 3-Hydroxy-4-heptenoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of organic molecules like this compound. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, researchers can deduce the connectivity of atoms and the stereochemistry of the molecule. For instance, the chemical shifts of protons adjacent to the hydroxyl group, the double bond, and the carboxylic acid provide key information about the molecular framework. Two-dimensional NMR techniques, such as COSY and HMBC, can further establish the connectivity between different parts of the molecule.

Mass Spectrometry (MS) and Tandem MS (MS/MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, which aids in confirming the molecular formula. nih.gov

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation through fragmentation analysis. nih.gov By isolating the molecular ion and subjecting it to collision-induced dissociation, characteristic fragment ions are produced. The fragmentation pattern of 3-hydroxy fatty acids often involves the loss of water (H₂O) and carbon dioxide (CO₂). nih.gov The analysis of these fragments helps to pinpoint the location of the hydroxyl group and the double bond within the carbon chain. nih.gov For example, a prominent fragment ion resulting from cleavage alpha to the hydroxyl group can be indicative of its position. nih.gov

Below is a table summarizing potential mass spectral data for a related 3-hydroxy fatty acid derivative, which illustrates the types of fragments that can be observed.

| Ion | m/z (mass-to-charge ratio) | Interpretation |

| [M-H]⁻ | Varies | Deprotonated molecular ion |

| [M-H-H₂O]⁻ | Varies | Loss of a water molecule |

| [M-H-CO₂]⁻ | Varies | Loss of a carbon dioxide molecule |

| Fragment ion | 103 | Characteristic fragment for 3-hydroxy fatty acid methyl esters researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the quantitative analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is typically required to increase their volatility. theses.cz A common derivatization procedure involves the formation of trimethylsilyl (B98337) (TMS) esters. theses.cz

Once derivatized, the compound can be separated from other components in a sample by gas chromatography and subsequently detected and quantified by mass spectrometry. nih.gov The use of a stable isotope-labeled internal standard is often employed in GC-MS to ensure accurate quantification. nih.gov This technique is particularly useful for measuring the concentration of this compound in biological samples like serum or plasma. nih.gov

The following table outlines typical parameters for a GC-MS based quantitative analysis.

| Parameter | Description |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) theses.cz |

| GC Column | Capillary column (e.g., DB-5ms) |

| Ionization Mode | Electron Ionization (EI) |

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Quantification | Selected Ion Monitoring (SIM) or full scan mode |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a preferred method for the sensitive and specific quantification of organic acids in complex biological matrices, such as plasma. nih.govdergipark.org.tr This technique offers the advantage of analyzing compounds without the need for derivatization, although it can be used to improve sensitivity. semanticscholar.org

In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC), and the eluent is then introduced into a mass spectrometer. The use of tandem mass spectrometry allows for highly selective detection through multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This high selectivity minimizes interference from other compounds in the matrix. dergipark.org.tr

Key parameters for an LC-MS/MS method are summarized in the table below.

| Parameter | Description |

| LC Column | Reversed-phase C18 column researchgate.net |

| Mobile Phase | A gradient of water and acetonitrile (B52724) with an additive like formic acid dergipark.org.tr |

| Ionization Source | Electrospray Ionization (ESI), typically in negative ion mode nih.gov |

| MS Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Chromatographic Separations for Isomer Analysis

This compound can exist as different geometric (cis/trans) and stereoisomers. The separation and analysis of these isomers are crucial as they may exhibit different biological activities. Chromatographic techniques are the primary methods used for isomer analysis.

High-performance liquid chromatography (HPLC) is a powerful tool for separating isomers. researchgate.net The choice of the stationary phase (the column) and the mobile phase is critical for achieving successful separation. google.com For instance, reversed-phase columns with specific selectivities can be used to separate geometric isomers. researchgate.net Chiral chromatography, which utilizes a chiral stationary phase, is employed for the separation of enantiomers. The mobile phase composition, including the use of additives, can be optimized to enhance the resolution between isomeric peaks. google.com

The selection of the appropriate chromatographic method depends on the specific isomers being analyzed and the complexity of the sample matrix.

Ecological and Biological Relevance Excluding Human Clinical Aspects

Role as Secondary Metabolites in Microorganisms

Secondary metabolites are a diverse group of organic compounds produced by microorganisms that are not essential for their basic growth but play crucial roles in adaptation, defense, and interaction with their environment. While direct isolation of 3-Hydroxy-4-heptenoic acid as a major secondary metabolite is not prominently reported in scientific literature, its chemical structure suggests it could be a product of microbial polyketide or fatty acid biosynthetic pathways.

Microorganisms, including bacteria and fungi, are well-known producers of a vast array of polyketides and fatty acid derivatives. These pathways generate molecules with varied functional groups, including hydroxyl groups and double bonds, characteristic of this compound. The production of such metabolites is often induced by specific environmental cues or stress factors, suggesting they may play roles in microbial communication (quorum sensing), antimicrobial defense, or symbiotic relationships.

Table 1: Potential Microbial Sources and Ecological Roles of Hydroxylated Fatty Acid Derivatives

| Microbial Group | Potential Role of Hydroxylated Fatty Acids | Example of a Related Compound Class |

| Pseudomonas | Biosurfactant production, biofilm formation | Rhamnolipids |

| Bacillus | Antimicrobial activity, signaling | Surfactin, Iturin |

| Streptomyces | Antibiotic and antifungal activity | Polyketide antibiotics |

| Marine Bacteria | Antifouling, allelopathy | Varied bioactive lipids |

While this table illustrates the roles of related compounds, it provides a framework for hypothesizing the potential ecological functions of this compound if produced as a secondary metabolite by various microorganisms.

Contribution to the Structure and Function of Natural Products

The structural motif of a β-hydroxy acid with a downstream double bond, as seen in this compound, is a common intermediate in the biosynthesis of polyketides. Polyketide synthases (PKSs) are large, multi-enzyme complexes that build complex carbon chains from simple acyl-CoA precursors. The processing of the growing polyketide chain, including the reduction of a β-keto group to a hydroxyl group and subsequent dehydration to form a double bond, is a key determinant of the final structure and bioactivity of the natural product.

Therefore, it is highly probable that this compound, or more accurately its acyl carrier protein (ACP) thioester, serves as a transient intermediate in the biosynthesis of more complex natural products. The specific stereochemistry of the hydroxyl group and the geometry of the double bond would be precisely controlled by the PKS domains, influencing the final three-dimensional structure and, consequently, the biological function of the macrolide, polyether, or other polyketide-derived molecule.

Table 2: Hypothetical Role of this compound Moiety in Natural Product Biosynthesis

| Natural Product Class | Potential Role of the this compound Moiety | Conferred Properties |

| Macrolide Antibiotics | As an early building block in the polyketide chain | Contributes to the overall conformation and target binding |

| Polyether Ionophores | Formation of the carbon backbone prior to cyclization | Dictates the stereochemistry of subsequent ether ring formation |

| Antifungal Agents | Part of the aliphatic side chain of a larger molecule | Influences membrane interaction and antifungal activity |

This table outlines the plausible incorporation and functional significance of a this compound unit within larger, bioactive molecules synthesized by microorganisms.

Intermediates in Metabolic Regulatory Networks within Biological Systems

Within a microbial cell, metabolic pathways are interconnected and subject to complex regulatory networks. Intermediates in these pathways can act as signaling molecules or indicators of the cell's metabolic state, influencing gene expression and the flux through various metabolic routes. As a potential intermediate in fatty acid or polyketide metabolism, this compound would be part of such a network.

The pools of acyl-CoA and acyl-ACP thioesters, including derivatives like 3-hydroxyacyl intermediates, are tightly regulated. The concentration of these intermediates can influence the activity of key enzymes and transcription factors, thereby modulating the production of primary metabolites (for growth) versus secondary metabolites (for specialized functions). For instance, an accumulation of a specific 3-hydroxyacyl intermediate might signal a bottleneck in a biosynthetic pathway, leading to feedback inhibition or the shunting of precursors to other metabolic routes.

While this compound itself has not been identified as a primary signaling molecule, its status as a metabolic intermediate places it within the intricate web of regulation that governs microbial physiology and the production of bioactive compounds.

Future Research Directions and Potential Academic Applications

Development of Novel Synthetic Routes for Stereoisomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of synthetic routes that provide precise control over the stereocenters of 3-Hydroxy-4-heptenoic acid is a critical area of research. The molecule has two main points of stereochemical diversity: the configuration of the hydroxyl group at the C-3 position and the geometry (E/Z) of the double bond between C-4 and C-5.

Future synthetic strategies will likely focus on asymmetric synthesis to selectively produce desired stereoisomers. Methodologies such as asymmetric crotylboration have proven effective in stereoselectively forming key carbon-carbon bonds in the synthesis of similar polyketide natural product fragments. nih.gov This approach could be adapted to control the stereochemistry at the C-3 position of this compound. Another promising avenue is the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of key reaction steps. A general strategy could involve the synthesis of all possible isomers to facilitate detailed investigations into structure-activity relationships. scispace.com

| Synthetic Strategy | Key Features | Potential Application to this compound |

| Asymmetric Crotylboration | Utilizes chiral borane (B79455) reagents to achieve highly diastereoselective and enantioselective addition to aldehydes. | Could establish the stereocenter at the C-3 position by reacting a chiral crotylborane with a suitable three-carbon aldehyde precursor. nih.gov |

| Substrate-Controlled Synthesis | Employs a chiral starting material, such as levoglucosenone (B1675106) derived from cellulose, to direct the stereochemistry of subsequent transformations. | A multi-step pathway involving key reactions like Michael addition and Baeyer–Villiger oxidation could be designed to produce a specific enantiomer. |

| Enzyme-Catalyzed Resolution | Uses enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of stereoisomers. | A racemic mixture of a this compound ester could be resolved through enantioselective acetylation or hydrolysis catalyzed by a lipase. |

| Cross-Metathesis | A powerful reaction to form carbon-carbon double bonds, which can be used to introduce the 4-heptenoic moiety with control over E/Z geometry. | Reaction of a protected 3-hydroxy-1-pentene with another olefin in the presence of a ruthenium catalyst could form the C4-C5 double bond. |

Exploration of Unconventional Biocatalytic Pathways

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. tudelft.nl The exploration of enzymes to produce this compound and its derivatives is a burgeoning field of research. Unconventional biocatalytic pathways could involve novel enzymes, engineered microorganisms, or reactions in non-standard media like ionic liquids. almacgroup.com

Research could focus on identifying or engineering hydratases that can act on 4-heptenoic acid or a similar substrate to introduce a hydroxyl group at the C-3 position. Microbial hydration has been successfully used to produce other hydroxy fatty acids from unsaturated precursors. gsartor.org Furthermore, lipases could be employed for the kinetic resolution of racemic this compound or for its esterification and polymerization. nih.govresearchgate.net The use of whole-cell biocatalysts, where the necessary enzymes are expressed within a microorganism, could provide a cost-effective and scalable production method. almacgroup.com

| Enzyme Class | Biocatalytic Reaction | Potential Application | Advantages |

| Hydratases | Addition of water across a double bond | Direct conversion of 4-heptenoic acid or 3-heptenoic acid to this compound. | High stereoselectivity, mild reaction conditions. gsartor.org |

| Hydroxylases/Monooxygenases | Introduction of a hydroxyl group | Regioselective hydroxylation of heptanoic acid at the C-3 position. | Can functionalize unactivated C-H bonds. mdpi.com |

| Lipases | Enantioselective esterification or hydrolysis | Kinetic resolution of a racemic mixture of this compound esters. | Wide availability, good stability in organic solvents. researchgate.net |

| Reductases | Reduction of a keto group | Stereoselective reduction of 3-keto-4-heptenoic acid to produce a specific stereoisomer of this compound. | High enantioselectivity for producing chiral alcohols. |

Elucidation of Undiscovered Metabolic Roles in Diverse Organisms

While the specific metabolic roles of this compound are not well-documented, its structural similarity to other medium-chain fatty acids suggests it may participate in various metabolic pathways. hmdb.ca Future research should aim to identify and characterize its presence and function in microorganisms, plants, and animals.

It could be an intermediate in fatty acid metabolism, either in anabolic or catabolic pathways. In some organisms, hydroxy fatty acids are components of complex lipids or act as signaling molecules. For instance, gut microbiota can convert dietary phenolic acids into metabolites that improve host metabolic conditions, suggesting that microbial metabolism could produce or modify compounds like this compound. nih.gov Investigating the metabolomes of various organisms under different conditions could reveal the presence of this compound and provide clues to its function. The core of intermediary metabolism, the citric acid cycle, is the central hub for the synthesis and breakdown of molecules like lipids and amino acids, and it is plausible that derivatives of this compound could intersect with this fundamental pathway. nih.gov

Design of Probes for Biochemical Pathway Interrogation

The structure of this compound can serve as a scaffold for the design of chemical probes to investigate biochemical pathways. researchgate.netjkuat.ac.ke By attaching reporter groups such as fluorescent tags or bioorthogonal handles (e.g., alkynes or azides), researchers can create tools to track the molecule's uptake, localization, and interaction with proteins within living cells. unimi.it

For example, a fluorescent derivative could be synthesized by linking a fluorophore to the carboxylic acid group. This probe could then be used in cellular imaging to visualize its distribution and identify its target organelles or binding partners. Alternatively, incorporating a photoreactive group, such as a diazirine, would create a photoaffinity probe. unimi.it Upon photoactivation, this probe would covalently bind to nearby proteins, allowing for their identification and characterization. Such probes are invaluable for target identification and for understanding the mechanism of action of bioactive small molecules. nih.gov

| Probe Type | Structural Modification | Principle of Operation | Application |

| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., coumarin, BODIPY) to the carboxylic acid. | The probe's fluorescence allows for its detection and localization using fluorescence microscopy. | Visualizing cellular uptake and subcellular distribution. nih.gov |

| Photoaffinity Labeling (PAL) Probe | Incorporation of a photoreactive group (e.g., diazirine, benzophenone) and a bioorthogonal handle (e.g., alkyne). | UV light activation triggers covalent cross-linking to interacting proteins, which are then identified via the handle. unimi.it | Identifying protein targets and binding sites. |

| Biotinylated Probe | Attachment of a biotin (B1667282) molecule. | The high affinity of biotin for streptavidin is used to pull down the probe along with its binding partners for analysis. | Affinity-based purification of interacting biomolecules. |

Structural Activity Relationship (SAR) Studies in Non-Human Biological Systems

Structural Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound, SAR studies in non-human systems, such as bacteria, fungi, or plants, could uncover novel bioactive properties. These studies involve systematically modifying the molecule's structure and evaluating the effect of these changes on a specific biological endpoint. nih.gov

A hypothetical SAR study could involve synthesizing a library of analogues of this compound. Modifications could include altering the length of the alkyl chain, changing the position of the hydroxyl group and the double bond, and synthesizing different stereoisomers. Each analogue would then be tested in a biological assay, for example, for its ability to inhibit the growth of a pathogenic fungus or to act as a plant growth regulator. The results would provide valuable insights into the structural features required for activity and could guide the design of more potent and selective compounds. mdpi.com

| Structural Modification | Rationale | Potential Impact on Activity |

| Varying Alkyl Chain Length | To probe the effect of lipophilicity on membrane permeability and target binding. | Shorter or longer chains may enhance or decrease activity depending on the nature of the target's binding pocket. |

| Stereochemistry at C-3 | Biological targets are often chiral and will interact differently with different enantiomers. | One stereoisomer (R or S) may be significantly more active than the other. |

| Position and Geometry of Double Bond | The rigidity and geometry of the double bond can be critical for fitting into a binding site. | Shifting the double bond or changing its geometry (E vs. Z) could alter binding affinity and activity. |

| Modification of the Carboxylic Acid | The carboxylate is often involved in key interactions (e.g., hydrogen bonding, salt bridges). | Conversion to an ester or amide could change the molecule's properties and interactions with its target. |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 3-Hydroxy-4-heptenoic acid, and how can structural elucidation be validated?

- Answer : Utilize infrared (IR) spectroscopy to identify functional groups (e.g., hydroxyl and alkene moieties) by comparing peaks to reference spectra from databases like the NIST Chemistry WebBook . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for determining carbon-hydrogen frameworks, while gas chromatography-mass spectrometry (GC-MS) confirms molecular weight and fragmentation patterns. Cross-validate results with authentic standards or literature data, and use tools like SciFinder to verify novelty .

Q. How can researchers ensure the purity of synthesized this compound?

- Answer : Employ high-performance liquid chromatography (HPLC) with UV detection to quantify impurities. Melting point analysis and optical rotation measurements (if chiral) should align with published values . For quantitative purity, use gravimetric analysis or titrimetric methods. Always reference safety data sheets (SDS) for handling protocols to avoid contamination .

Q. What are the best practices for sourcing and validating reference materials for this compound?

- Answer : Procure materials from certified suppliers (e.g., NIST or academic repositories) and cross-check CAS registry numbers. Validate purity via orthogonal techniques (e.g., IR, NMR) and compare with peer-reviewed studies. Document lot numbers and storage conditions to ensure batch consistency .

Advanced Research Questions

Q. How can contradictory data on the metabolic pathways of this compound in mammalian systems be resolved?

- Answer : Conduct isotopic tracer studies (e.g., ¹³C-labeled analogs) to track metabolic flux in vitro and in vivo. Use multi-omics approaches (metabolomics, proteomics) to identify enzyme interactions and validate findings against knockout models. Address variability by standardizing cell culture conditions and reporting statistical confidence intervals .

Q. What experimental design principles optimize enzymatic synthesis of this compound for high yield and stereoselectivity?

- Answer : Optimize reaction parameters (pH, temperature, cofactor ratios) using design of experiments (DoE) methodologies. Immobilize enzymes (e.g., lipases) on solid supports to enhance reusability. Monitor reaction kinetics via real-time IR or HPLC to adjust substrate feeding strategies dynamically .

Q. How should researchers address discrepancies in reported toxicity profiles of this compound?

- Answer : Re-evaluate assay conditions (e.g., cell line specificity, exposure duration) and validate using OECD guidelines. Perform comparative studies with structurally analogous compounds (e.g., 3-hydroxyhexanoic acid) to identify structure-activity relationships. Publish raw data and statistical analyses to enable meta-reviews .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing large kinetic datasets from studies on this compound?

- Answer : Apply principal component analysis (PCA) to reduce dimensionality and identify key variables. Use ANOVA or mixed-effects models to account for batch variability. Archive raw data in appendices with metadata (e.g., instrument calibration logs) to ensure reproducibility .

Q. How can researchers mitigate biases in spectroscopic data interpretation?

- Answer : Implement double-blinded analysis where spectra are anonymized before assignment. Use software tools (e.g., MestReNova) with automated peak-picking algorithms to minimize human error. Cross-validate assignments with computational chemistry (DFT calculations) .

Safety and Compliance

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Answer : Follow GHS hazard guidelines (e.g., H314 for skin corrosion) and wear nitrile gloves, lab coats, and eye protection. Use fume hoods for synthesis steps involving volatile intermediates. Regularly review SDS for updates on incompatible materials (e.g., strong oxidizers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.